molecular formula C22H42O2 B12558016 Nonadecyl prop-2-enoate CAS No. 143689-78-5

Nonadecyl prop-2-enoate

Cat. No.: B12558016
CAS No.: 143689-78-5
M. Wt: 338.6 g/mol
InChI Key: VABATIYWCXGQQP-UHFFFAOYSA-N
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Description

Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:

    Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.

Major Products Formed

    Polymerization: Polymers with varying properties depending on the co-monomers used.

    Hydrolysis: Nonadecanol and acrylic acid.

    Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.

Scientific Research Applications

Nonadecyl prop-2-enoate has found applications in various scientific research fields:

    Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.

    Biology: Investigated for its potential use in creating biocompatible coatings and materials.

    Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.

Mechanism of Action

The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.

    Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.

    Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.

Uniqueness

This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.

Properties

CAS No.

143689-78-5

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

nonadecyl prop-2-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3

InChI Key

VABATIYWCXGQQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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